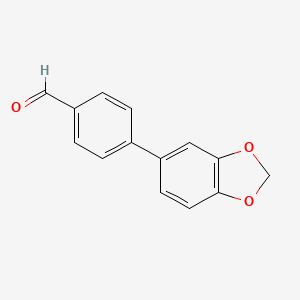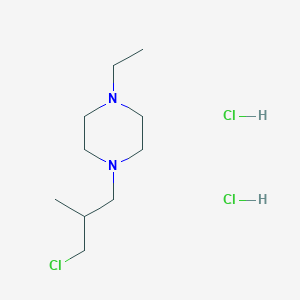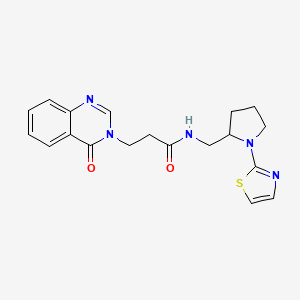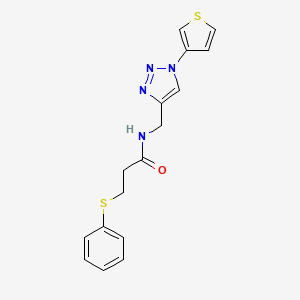
4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde
Overview
Description
4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of 4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde is C14H10O3 . Its molecular weight is 226.23 g/mol .Physical And Chemical Properties Analysis
4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde has a molecular weight of 226.23 g/mol . Its melting point is between 102 and 104 °C .Scientific Research Applications
Antioxidant Activity
The alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile , which can be further reduced to [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This key intermediate reacts with aryloxymethyloxiranes to produce 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols . Additionally, the same amine reacts with chloroacetyl chloride to yield N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide , which can be further modified to obtain N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-substituted 2-amino- and 2-sulfanylacetamide derivatives .
Sedative Properties
Compounds containing a 1,3-benzodioxole moiety have been reported to possess sedative effects. The structural fragment of 1,3-benzodioxole contributes to this activity .
Hypotensive Effects
The same structural motif has also been associated with hypotensive properties, making it relevant for cardiovascular research .
Anticonvulsant Activity
Researchers have explored compounds with 1,3-benzodioxole rings for their anticonvulsant potential. This area remains an active field of study .
Antibacterial Applications
The 1,3-benzodioxole moiety has demonstrated antibacterial effects, which could be relevant for developing novel antimicrobial agents .
Antitumor Investigations
Compounds containing this structural fragment have shown promise as antitumor agents. Researchers continue to explore their potential in cancer therapy .
Safety and Hazards
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13-14(7-12)17-9-16-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIFQHGQMIRTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2523818.png)


![2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2523821.png)
![2-(3-benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2523825.png)

![N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2523829.png)



![N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2523834.png)

![N-({4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2523836.png)